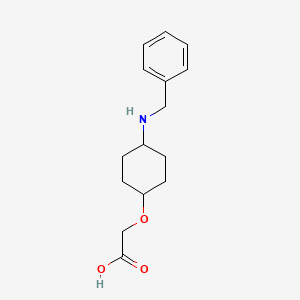![molecular formula C13H26N2O2 B7928861 N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide](/img/structure/B7928861.png)
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is a chemical compound with a complex structure that includes a cyclohexyl ring, an isopropyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide typically involves the reaction of cyclohexylamine with isopropyl acetate under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reacted with 2-hydroxyethylamine to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Hydroxyethyl)cyclohexyl]-N-methylacetamide
- N-[4-(2-Hydroxyethyl)cyclohexyl]-N-ethylacetamide
- N-[4-(2-Hydroxyethyl)cyclohexyl]-N-propylacetamide
Uniqueness
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is unique due to its specific structural features, including the presence of both a hydroxyethylamino group and an isopropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11(3)17)13-6-4-12(5-7-13)14-8-9-16/h10,12-14,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASKZLBOPMBDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928795.png)
![(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928797.png)
![[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928801.png)
![[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928807.png)
![[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928810.png)
![[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928815.png)

![{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928828.png)
![[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928835.png)
![[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928841.png)
![[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928843.png)
![N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide](/img/structure/B7928864.png)
![N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928867.png)
![N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928870.png)
